molecular formula C12H19OPS2 B14477564 S,S-Dipropyl phenylphosphonodithioate CAS No. 68598-42-5

S,S-Dipropyl phenylphosphonodithioate

Cat. No.: B14477564
CAS No.: 68598-42-5
M. Wt: 274.4 g/mol
InChI Key: YWMNTOJKLQPNMM-UHFFFAOYSA-N
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Description

S,S-Dipropyl phenylphosphonodithioate, commonly known as Ethoprophos (CAS 13194-48-4), is an organophosphate insecticide and nematicide with the IUPAC name O-ethyl S,S-dipropyl phosphorodithioate. Its molecular formula is C₈H₁₉O₂PS₂, and it is characterized by a central phosphorus atom bonded to two propylthio groups and one ethyloxy group .

Ethoprophos is primarily used in agriculture to control soil-dwelling nematodes and insects, such as mole crickets, chinch bugs, and Japanese beetle larvae, particularly in warm-season grasses, maize, and potato crops . It is marketed under trade names like Mocap, Prophos, and Rovokil .

Properties

CAS No.

68598-42-5

Molecular Formula

C12H19OPS2

Molecular Weight

274.4 g/mol

IUPAC Name

bis(propylsulfanyl)phosphorylbenzene

InChI

InChI=1S/C12H19OPS2/c1-3-10-15-14(13,16-11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

YWMNTOJKLQPNMM-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=O)(C1=CC=CC=C1)SCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S,S-Dipropyl phenylphosphonodithioate typically involves the reaction of phenylphosphonodichloridate with propyl mercaptan in the presence of a base. The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: S,S-Dipropyl phenylphosphonodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The phenyl group or the propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted phenylphosphonodithioates.

Scientific Research Applications

Chemistry: S,S-Dipropyl phenylphosphonodithioate is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds. It is also employed in the study of reaction mechanisms involving organophosphorus compounds.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase and other related enzymes.

Medicine: The compound’s potential as a therapeutic agent is explored in the context of its enzyme inhibitory properties, which may have implications for the treatment of neurological disorders.

Industry: this compound is used in the formulation of pesticides and other agrochemicals due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of S,S-Dipropyl phenylphosphonodithioate involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This inhibition disrupts normal nerve function, which is the basis for its use in pesticides.

Comparison with Similar Compounds

Key Properties:

  • Toxicity : High acute toxicity with a rat oral LD₅₀ of 34 mg/kg .
  • Environmental Impact : Highly toxic to aquatic organisms, necessitating restrictions near waterways .
  • Metabolism : Degrades into metabolites such as S,S-dipropyl hydrogen phosphorodithioate and oxidized sulfur compounds (e.g., methyl propyl sulfoxide) .

Comparison with Similar Compounds

Ethoprophos belongs to the organophosphate class, but its structural and functional distinctions from other agrochemicals are critical for understanding its applications and risks. Below is a comparative analysis with select compounds from the evidence:

Table 1: Comparative Overview of Ethoprophos and Related Compounds

Compound Name CAS Number Chemical Class Primary Use Acute Oral LD₅₀ (Rat) Environmental Concerns
Ethoprophos 13194-48-4 Organophosphate Insecticide/Nematicide 34 mg/kg High toxicity to fish
Ethyl dipropylthiocarbamate (EPTC) 759-94-4 Thiocarbamate Herbicide ~1630 mg/kg Moderate soil persistence
Dipropyl isocinchomeronate 136-45-8 Ester Insect repellent Not reported Low non-target toxicity
Diuron 330-54-1 Urea herbicide Herbicide ~1017 mg/kg Groundwater contamination risk

Structural and Functional Differences:

Ethoprophos vs. EPTC :

  • Structure : Ethoprophos contains a phosphorodithioate backbone, whereas EPTC is a thiocarbamate with a sulfur-containing carbamate group .
  • Mode of Action : Ethoprophos inhibits acetylcholinesterase in pests, while EPTC disrupts lipid biosynthesis in weeds .
  • Toxicity : Ethoprophos is significantly more toxic (LD₅₀ 34 mg/kg vs. 1630 mg/kg for EPTC) .

Ethoprophos vs. Chemical Stability: Ethoprophos is prone to hydrolysis, while dipropyl isocinchomeronate is more stable under environmental conditions .

Ethoprophos vs. Diuron :

  • Class : Diuron is a urea herbicide, targeting photosynthesis, whereas Ethoprophos is neurotoxic to invertebrates .
  • Persistence : Diuron exhibits long-term soil persistence, increasing groundwater contamination risks, while Ethoprophos degrades faster but poses acute aquatic hazards .

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